![molecular formula C29H30ClN3O3 B2527655 3-(4-Ethoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride CAS No. 2097922-37-5](/img/structure/B2527655.png)
3-(4-Ethoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-Ethoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride" is a quinoline derivative, which is a class of compounds known for their diverse pharmacological activities. Quinoline and its derivatives have been extensively studied due to their potential as therapeutic agents in various diseases. The presence of a piperazine moiety often confers biological activity, and modifications on the quinoline core can lead to compounds with significant pharmacological profiles .
Synthesis Analysis
The synthesis of quinoline derivatives typically involves multi-step reactions, starting from simple precursors to complex structures. For instance, a related compound, 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine, was synthesized through a modified Claisen ester condensation reaction followed by several steps including saponification, decarboxylation, and substitution reactions, resulting in a final yield of 34.3% . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be employed, involving the formation of the quinoline core followed by functionalization with the appropriate benzoyl and piperazine substituents.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, with multiple rings and substituents influencing the overall conformation and properties of the molecule. For example, the molecular structure of a related compound, tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, was analyzed using single crystal XRD, revealing the conformation of the piperazine ring and the dihedral angles between the rings . Such structural analyses are crucial for understanding the interactions of the compound with biological targets and can be performed using techniques like XRD and DFT.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are essential for their biological activity and stability. The stability of a quinazoline derivative under stress conditions was studied, showing that the compound was stable to UV radiation, elevated temperatures, and oxidants but was unstable to hydrolysis in alkaline conditions . These findings are relevant for the development and storage of pharmaceutical substances based on quinoline structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like ethoxy and methoxy groups can affect these properties by altering the compound's polarity and intermolecular interactions. The antimicrobial activity of novel quinoline derivatives was correlated with their HOMO and LUMO energy levels obtained from DFT studies, indicating the importance of electronic properties in their biological activity . Additionally, the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, are critical for the development of quinoline-based drugs .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Intermediates
Quinoline derivatives, similar to "3-(4-Ethoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride", often serve as key intermediates in the synthesis of pharmaceutically active compounds. For example, the practical and large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester showcases the relevance of such compounds in pharmaceutical manufacturing, highlighting efficient synthesis pathways that are feasible for large-scale production (Bänziger et al., 2000).
Antimicrobial Applications
Another study elaborates on the synthesis of amide derivatives of quinolone, a structure related to quinoline, and their subsequent antimicrobial studies. These compounds, prepared by modifying the quinolone structure at specific positions, were tested against various strains of bacteria and fungi, revealing their potential as antimicrobial agents (Patel, Patel, & Chauhan, 2007).
Pharmacokinetic and Pharmacodynamic Evaluations
The preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine for pharmacokinetic and pharmacodynamic evaluation illustrates the importance of such derivatives in understanding drug metabolism and action mechanisms. This compound, bearing structural similarities, underscores the role of quinoline and piperazine derivatives in medicinal chemistry research, particularly in the exploration of new therapeutic agents (Wang, Fawwaz, & Heertum, 1995).
Antimicrobial Activity of Quinazolinone Derivatives
Research on 2-ethoxy-(4H)-3,1-benzoxazin-4-one and its interaction with nitrogen nucleophiles to form novel quinazolinone derivatives, which were then evaluated for antimicrobial potential, demonstrates the application of quinoline derivatives in developing new antimicrobial agents. This study highlights the synthesis of diverse derivatives and their subsequent biological evaluation, showcasing the potential for discovering new treatments for microbial infections (El-Hashash et al., 2011).
Eigenschaften
IUPAC Name |
(4-ethoxyphenyl)-[4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3.ClH/c1-3-35-24-12-8-21(9-13-24)29(33)26-20-30-27-7-5-4-6-25(27)28(26)32-18-16-31(17-19-32)22-10-14-23(34-2)15-11-22;/h4-15,20H,3,16-19H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEZAKZJLMZHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=C(C=C5)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

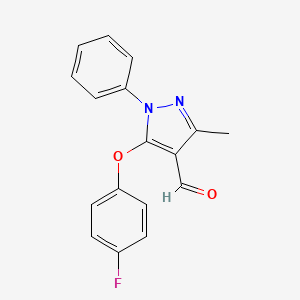
![1-(Azepan-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2527574.png)
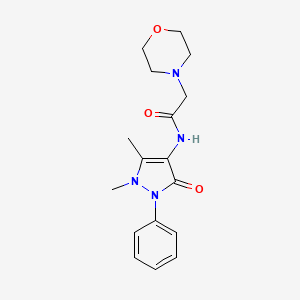

![2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid;hydrochloride](/img/structure/B2527581.png)
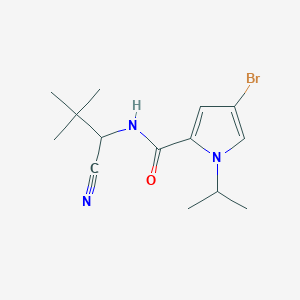

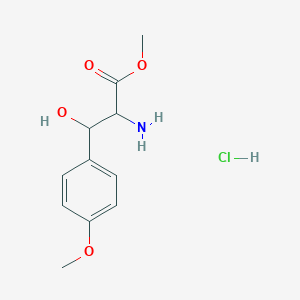

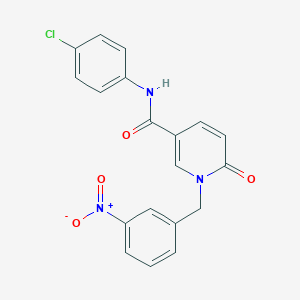


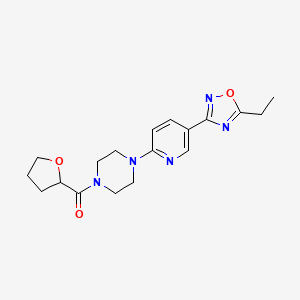
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2527595.png)